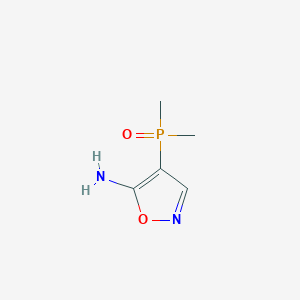

4-Dimethylphosphoryl-1,2-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

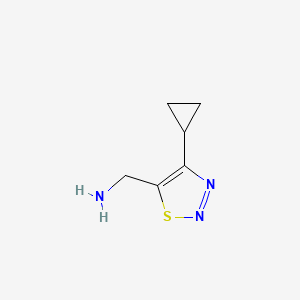

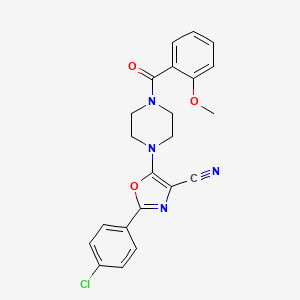

The compound of interest, 4-Dimethylphosphoryl-1,2-oxazol-5-amine, is a derivative of the 1,2-oxazole (oxazol-5-one) class, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The oxazole ring is known for its versatility in chemical synthesis and its presence in compounds with pharmacological activity .

Synthesis Analysis

The synthesis of 4-phosphorylated derivatives of 5-amino-1,3-oxazoles has been explored, providing a method for introducing phosphoryl groups into

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Isoxazoles and Derivatives : The synthesis of functionally substituted isoxazoles, including derivatives of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine, has been achieved through transformations such as Curtius rearrangement, leading to the creation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).

Creation of Oxazole Aldehydes and Aminals : Research has explored the treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with dimethylamine and other amines to produce substituted aminals of the oxazole series, leading to the synthesis of 5-(dimethylamino)-4-tosyl-1,3-oxazol-2-carbaldehyde and its analogs (Vyzhdak et al., 2005).

Reactions with Nitrogen-Containing Bases : The reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with various nitrogen bases have been studied, revealing different reaction pathways based on the type of base used. These reactions have led to the formation of new 4,5-diaminopyrazole derivatives, further expanding the scope of oxazole chemistry (Shablykin et al., 2008).

Material Science and Polymer Chemistry

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including derivatives of 1,2-oxazole, has shown potential in the creation of materials with enhanced thermal stability and promising biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Optical and Photophysical Applications

- Study of Nonlinear Optical Properties : The nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, which includes derivatives of 1,2-oxazole, have been studied using Z-scan techniques. These compounds have potential applications in photonics and electronics due to their large nonlinearity originating from extensively delocalized electron distribution (Murthy et al., 2010).

Catalysis and Chemical Reactions

- Copper-Catalyzed Phosphonocarboxylative Cyclization : Copper-catalyzed difunctionalization of propargylic amines with CO2 and phosphine oxide has been developed to access 5-((diarylphosphoryl)methyl)oxazolidin-2-ones, showcasing the versatile use of oxazolidinone derivatives in catalysis and organic synthesis (Huang et al., 2020).

Propiedades

IUPAC Name |

4-dimethylphosphoryl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2O2P/c1-10(2,8)4-3-7-9-5(4)6/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMGNMVAGPXQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(ON=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylphosphoryl-1,2-oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)

![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B3000304.png)

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)